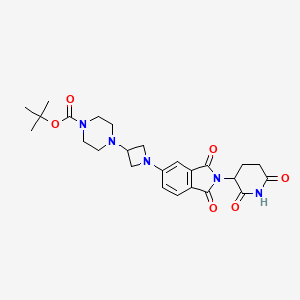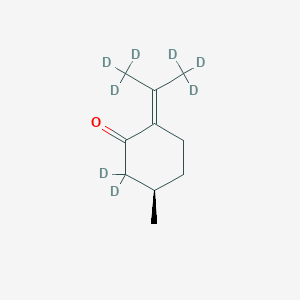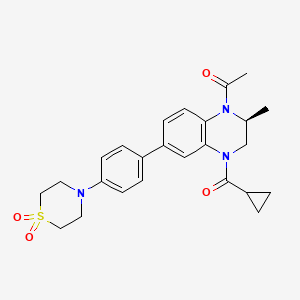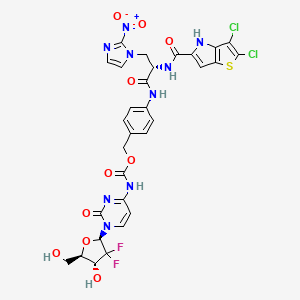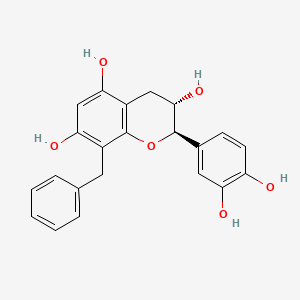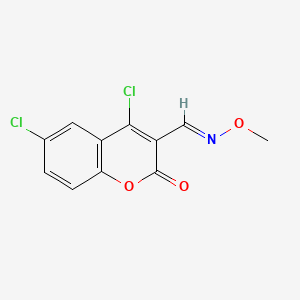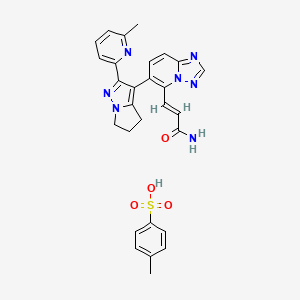
TGF-|ARI inhibitor 1 (methylbenzenesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TGF-|ARI inhibitor 1 (methylbenzenesulfonate) is a chemical compound known for its role as an inhibitor of transforming growth factor beta receptor type 1. This compound is primarily used in cancer research due to its ability to inhibit the transforming growth factor beta signaling pathway, which is often implicated in tumor progression and metastasis .
Métodos De Preparación
The synthesis of TGF-|ARI inhibitor 1 (methylbenzenesulfonate) involves several steps. The key synthetic route includes the formation of the core structure followed by the introduction of the methylbenzenesulfonate group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
TGF-|ARI inhibitor 1 (methylbenzenesulfonate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
TGF-|ARI inhibitor 1 (methylbenzenesulfonate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study the inhibition of transforming growth factor beta receptor type 1.
Biology: Employed in cell culture studies to investigate the effects of transforming growth factor beta receptor type 1 inhibition on cellular processes.
Medicine: Utilized in preclinical and clinical studies to explore its potential as a therapeutic agent for cancer treatment.
Industry: Applied in the development of new drugs and therapeutic agents targeting the transforming growth factor beta signaling pathway
Mecanismo De Acción
The mechanism of action of TGF-|ARI inhibitor 1 (methylbenzenesulfonate) involves the inhibition of transforming growth factor beta receptor type 1. This inhibition blocks the transforming growth factor beta signaling pathway, which is responsible for various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting this pathway, the compound can reduce tumor progression and metastasis, making it a promising candidate for cancer therapy .
Comparación Con Compuestos Similares
TGF-|ARI inhibitor 1 (methylbenzenesulfonate) is unique due to its specific inhibition of transforming growth factor beta receptor type 1. Similar compounds include:
Galunisertib: Another transforming growth factor beta receptor type 1 inhibitor used in cancer research.
LY3200882: A highly selective transforming growth factor beta receptor type 1 inhibitor with potent anti-tumor activity.
These compounds share similar mechanisms of action but may differ in their selectivity, potency, and therapeutic applications.
Propiedades
Fórmula molecular |
C28H27N7O4S |
|---|---|
Peso molecular |
557.6 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;(E)-3-[6-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyridin-5-yl]prop-2-enamide |
InChI |
InChI=1S/C21H19N7O.C7H8O3S/c1-13-4-2-5-15(25-13)21-20(17-6-3-11-27(17)26-21)14-7-10-19-23-12-24-28(19)16(14)8-9-18(22)29;1-6-2-4-7(5-3-6)11(8,9)10/h2,4-5,7-10,12H,3,6,11H2,1H3,(H2,22,29);2-5H,1H3,(H,8,9,10)/b9-8+; |
Clave InChI |
XZUNOQFISXLFDP-HRNDJLQDSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C(N5C(=NC=N5)C=C4)/C=C/C(=O)N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C(N5C(=NC=N5)C=C4)C=CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


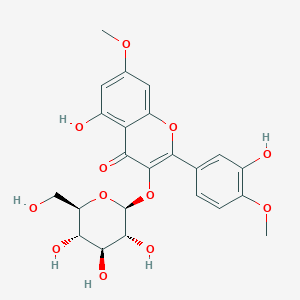
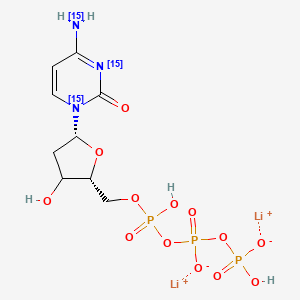
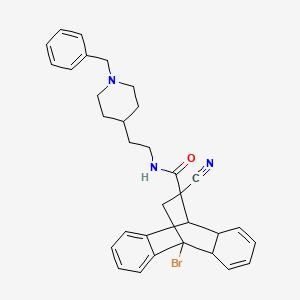
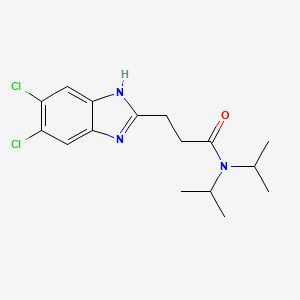
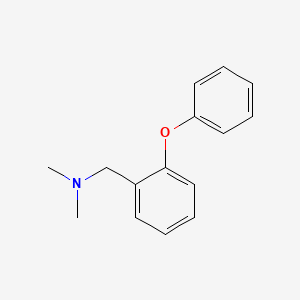
![2-[4-[4-(2-bromo-1,3-thiazole-4-carbonyl)piperazine-1-carbonyl]phenyl]-1H-benzimidazole-4-carboxamide](/img/structure/B12369265.png)
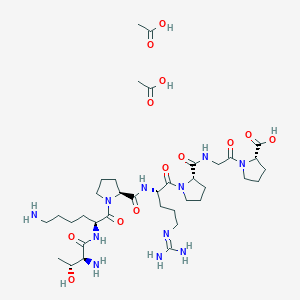
![5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride](/img/structure/B12369278.png)
